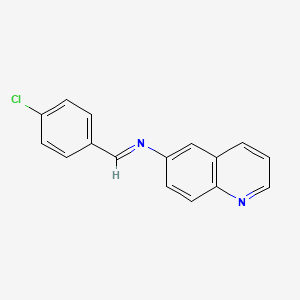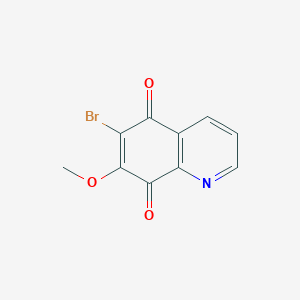![molecular formula C18H15BO2 B15064922 [2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)
[2-(2-phenylphenyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-phenylphenyl)phenyl]boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with two additional phenyl groups. This compound belongs to the broader class of boronic acids, which are highly valued in organic synthesis, particularly for their role in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-phenylphenyl)phenyl]boronic acid typically involves the reaction of phenylboronic acid with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling, where phenylboronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar palladium-catalyzed coupling reactions, with optimizations for large-scale synthesis. This may involve continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-phenylphenyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction can produce boranes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(2-phenylphenyl)phenyl]boronic acid is widely used in the Suzuki-Miyaura coupling reaction to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases. The unique structure of this compound allows it to interact with specific enzyme active sites, making it a valuable tool in biochemical studies.
Medicine
In medicine, boronic acids have been explored for their potential in drug development, particularly as inhibitors of enzymes involved in cancer and other diseases. The compound’s ability to form reversible covalent bonds with biological targets makes it a promising candidate for therapeutic applications.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in facilitating carbon-carbon bond formation is crucial in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of [2-(2-phenylphenyl)phenyl]boronic acid involves its ability to form covalent bonds with nucleophilic sites on target molecules. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 2-Methoxyphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
Compared to similar compounds, [2-(2-phenylphenyl)phenyl]boronic acid is unique due to its triaryl structure, which provides enhanced stability and reactivity in various chemical reactions. This structural feature also allows for more specific interactions with biological targets, making it a versatile compound in both synthetic and biological applications.
Propiedades
Fórmula molecular |
C18H15BO2 |
|---|---|
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
[2-(2-phenylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13,20-21H |
Clave InChI |
JOAXPHWDIJKPAT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Oxo-1,3-diazaspiro[4.5]dec-1-en-2-yl)pyridine-3-carboxylic acid](/img/structure/B15064862.png)






![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)



![N-(2,5-Dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinolin-3-yl)acetamide](/img/structure/B15064917.png)

